molecular formula C30H38ClN7O7S B6336281 Tos-Gly-Pro-Arg-AMC HCl CAS No. 201860-45-9

Tos-Gly-Pro-Arg-AMC HCl

Cat. No. B6336281
CAS RN: 201860-45-9
M. Wt: 676.2 g/mol
InChI Key: SRRKKDQGNHCPIE-UKOKCHKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-Gly-Pro-Arg-AMC HCl (also known as TGPRA-AMC HCl) is a synthetic peptide composed of the amino acids glycine, proline, arginine, and aminocaproic acid (AMC). It is a derivative of the natural peptide, thiorelated peptide, and has been used in scientific research to investigate its biochemical and physiological effects.

Scientific Research Applications

Enzyme Kinetics and Inhibition Studies

Tos-Gly-Pro-Arg-AMC HCl has been utilized in various enzyme kinetics and inhibition studies. For instance, its application in studying the kinetics of prolyl oligopeptidase, a cytosolic serine protease, has been significant. This enzyme is known to hydrolyze small peptides and has pharmaceutical interest due to its inhibitors exhibiting antiamnesic properties. The kinetics of this enzyme have been studied using derivatives of 7-amino-4-methylcoumarin, similar to Tos-Gly-Pro-Arg-AMC HCl, to understand its inhibition mechanism and structure-activity relationships (Venäläinen et al., 2002).

Monitoring Thrombin Activity

The compound has been instrumental in monitoring thrombin activity, particularly in thrombin generation tests (TGT). Research has involved synthesizing a series of peptides, including Tos-Gly-Pro-Arg-AMC HCl, to improve the water solubility and kinetic parameters for thrombin assays. These advancements have helped in the development of more efficient and accurate methods for monitoring thrombin generation in various biological and medical settings (van Berkel et al., 2012).

Application in Protease Activity Studies

Tos-Gly-Pro-Arg-AMC HCl has been used to investigate the specificity and modulation of protease activity in various biological contexts. For example, studies on isopeptidase T utilized peptide-AMC substrates based on ubiquitin's C-termini, which are structurally similar to Tos-Gly-Pro-Arg-AMC HCl. These studies are crucial in understanding the role of proteases in cellular processes and could have implications in drug development and disease treatment (Stein et al., 1995).

Clinical Implications in Coagulation Disorders

This compound has been used in clinical settings, particularly in the study of coagulation disorders. For example, it has been employed in plasma thrombin assays to evaluate coagulation parameters in cases of snake bite envenomation, thereby aiding in the management and treatment of such conditions (Herrmann & Bailey, 1979).

Collagen Stability and Biomolecular Assemblies

Research has also explored the stability of collagen triple-helix peptides containing sequences similar to Tos-Gly-Pro-Arg-AMC HCl. These studies provide insights into the molecular structure and stability of collagen, which is crucial for understanding tissue repair, regeneration, and various pathological conditions (Yang et al., 1997).

properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRKKDQGNHCPIE-UKOKCHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.